molecular formula C12H6BrF3N2 B14892313 3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

Cat. No.: B14892313
M. Wt: 315.09 g/mol
InChI Key: PYGUDBFJIOUJTA-UHFFFAOYSA-N
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Description

3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that features a pyrrolo[1,2-a]quinoxaline core substituted with a bromine atom at the 3-position and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers in the presence of a catalyst such as iron (FeCl3). This method allows for the functionalization of C(sp3)-H bonds and the construction of C–C and C–N bonds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic structures.

Scientific Research Applications

3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline involves its interaction with molecular targets and pathways within biological systems. For example, it can induce cell cycle arrest and apoptosis through specific signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with various biomolecules .

Comparison with Similar Compounds

3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline can be compared with other pyrrolo[1,2-a]quinoxaline derivatives, such as those with different substituents at the 3-position or variations in the trifluoromethyl group. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and potential applications. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential biological activity.

Properties

Molecular Formula

C12H6BrF3N2

Molecular Weight

315.09 g/mol

IUPAC Name

3-bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C12H6BrF3N2/c13-7-5-11(12(14,15)16)18-9-4-2-1-3-8(9)17-6-10(7)18/h1-6H

InChI Key

PYGUDBFJIOUJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=C(C=C(N23)C(F)(F)F)Br

Origin of Product

United States

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